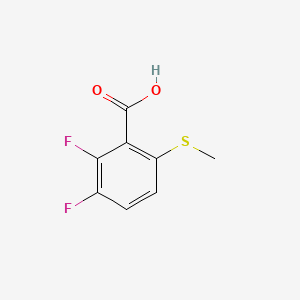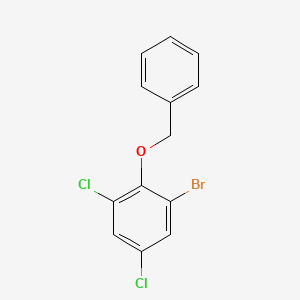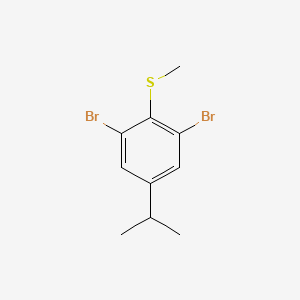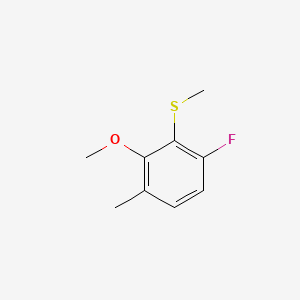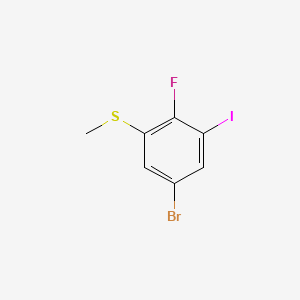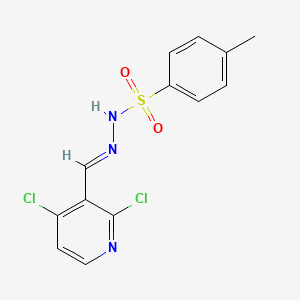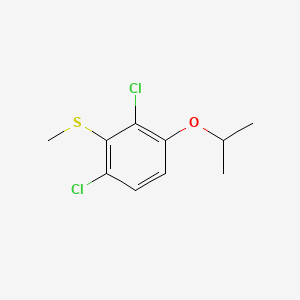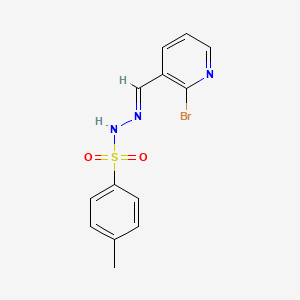
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. The molecular formula of a similar compound, (R,E)-N-((2-BROMOPYRIDIN-3-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE, is C10H13BrN2OS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and more. For a similar compound, (R,E)-N-((2-BROMOPYRIDIN-3-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE, the molecular weight is 289.19 .科学研究应用
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has been studied extensively in laboratory experiments as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer’s disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In diabetes research, this compound has been shown to reduce the levels of glucose in the blood, as well as improve insulin sensitivity. In Alzheimer’s research, this compound has been shown to reduce the levels of amyloid-beta in the brain and improve cognitive function.
作用机制
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide acts as an inhibitor of several enzymes, including acetylcholinesterase, xanthine oxidase, and tyrosine kinase. By inhibiting these enzymes, this compound is able to reduce the levels of certain molecules in the body, such as amyloid-beta and glucose, which can lead to beneficial effects in the body. In addition, this compound has been shown to act as an antioxidant, reducing the levels of reactive oxygen species in the body, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In diabetes research, this compound has been shown to reduce the levels of glucose in the blood, as well as improve insulin sensitivity. In Alzheimer’s research, this compound has been shown to reduce the levels of amyloid-beta in the brain and improve cognitive function. In addition, this compound has been shown to act as an antioxidant, reducing the levels of reactive oxygen species in the body, which can lead to a reduction in inflammation and oxidative stress.
实验室实验的优点和局限性
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several advantages for use in laboratory experiments. It is a highly reactive, water-soluble compound with a wide range of biological activities, making it an ideal candidate for laboratory studies. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory studies. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, so there is limited information available on its safety and toxicity. In addition, this compound is a highly reactive compound, so it is important to handle it with care in order to avoid any potential risks.
未来方向
Future research on N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide could include further studies on its potential therapeutic applications for various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, further research could focus on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Finally, further research could focus on the potential of this compound as a drug delivery system, as well as its potential applications in other areas, such as food and cosmetic products.
合成方法
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is synthesized through a two-step process. The first step involves the reaction of 2-bromopyridine with 4-methylbenzenesulfonohydrazide in an aqueous solution of sodium hydroxide. This reaction results in the formation of an intermediate product, this compound, which is then further purified and isolated. The second step of the synthesis involves the addition of a base, such as sodium hydroxide, to the intermediate product in order to produce the final product, this compound.
安全和危害
属性
IUPAC Name |
N-[(E)-(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUGSLQJJNKAJS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


